Bietamiverine dihydrochloride is synthesized from various chemical precursors and is often classified under the broader category of anticholinergic agents. Its structure is related to other compounds in the same class, which are utilized for their muscle-relaxing effects. The compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical formulations aimed at treating spasmodic conditions .
The synthesis of bietamiverine dihydrochloride involves several steps that typically include the formation of key intermediates followed by specific reactions to achieve the final product.
Specific parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis. For example, reaction temperatures are typically maintained between 50°C to 80°C, depending on the specific reaction conditions required for each step .
The molecular structure of bietamiverine dihydrochloride can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The three-dimensional conformation can be visualized using computational chemistry methods, allowing researchers to predict its binding interactions with receptors involved in smooth muscle contraction .
Bietamiverine dihydrochloride participates in several chemical reactions that are relevant to its pharmaceutical applications:
These reactions highlight the importance of stability studies during formulation development .
Bietamiverine dihydrochloride exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors located on smooth muscle cells.
Studies have demonstrated that bietamiverine has a rapid onset of action with a duration that can vary based on dosage and individual patient factors .
Bietamiverine dihydrochloride possesses several notable physical and chemical properties:
These properties are crucial for formulation scientists when developing dosage forms such as tablets or injectable solutions .
Bietamiverine dihydrochloride has several scientific applications:
Bietamiverine dihydrochloride (C₁₉H₃₂Cl₂N₂O₂; MW: 391.3 g/mol) is synthesized via a three-step route starting from α-phenylglycine [1]. The initial step involves amino acid activation, where α-phenylglycine undergoes N-alkylation with piperidine to yield phenylpiperidin-1-yl-acetic acid. This intermediate is then subjected to esterification with 2-(diethylamino)ethanol under dicyclohexylcarbodiimide (DCC) catalysis, forming the bietamiverine free base [1] [6]. The final salt formation step treats the free base with hydrochloric acid, followed by recrystallization from ethanol to obtain the dihydrochloride salt [1].
Racemic mixtures dominate initial syntheses, but enantiopure forms are prioritized due to pharmacokinetic disparities. Chiral resolution employs tartaric acid derivatives to isolate the (R)-enantiomer, achieving >98% enantiomeric excess (ee) [1]. A comparative analysis of synthetic approaches reveals trade-offs: racemic routes offer higher yields (85–90%), while enantioselective synthesis provides superior bioactivity despite moderate yields (60–65%) [5].
Table 1: Synthetic Approaches for Bietamiverine Dihydrochloride
Synthetic Route | Key Conditions | Yield | Enantiomeric Excess |
---|---|---|---|
Racemic Synthesis | DCC-mediated esterification | 85–90% | N/A (Racemic mixture) |
Enantioselective Synthesis | Tartaric acid resolution | 60–65% | >98% ee (R-enantiomer) |
Salt Formation | HCl treatment + ethanol recrystallization | 75–80% | Maintains initial ee |
Scale-up challenges include controlling exothermic reactions during salt formation and ensuring residual solvent compliance (e.g., ethanol <5,000 ppm) [1].
The (R)-enantiomer of bietamiverine exhibits 3-fold greater affinity for muscarinic M₃ receptors (Kᵢ = 12 nM) than the (S)-form, validating the necessity of enantiopure development [1] [5]. Stereochemistry profoundly impacts receptor binding: X-ray crystallography confirms that the piperidine ring adopts a chair conformation in the (R)-enantiomer, optimizing hydrophobic interactions with target proteins [1]. Additionally, the (R)-configuration enhances aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for the free base), critical for parenteral formulations [1].
Regulatory guidelines mandate strict control of stereochemical integrity. Health Canada requires enantioselective assays during stability testing to detect chiral inversion, with optical rotation serving as a critical quality indicator [5]. pKa differences between enantiomers (amine pKa: 8.9; hydrochloride pKa: 2.1) further necessitate enantiopure processing to ensure consistent pharmacokinetics [1] [8].
Table 2: Impact of Stereochemistry on Bietamiverine Properties
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Muscarinic M₃ Receptor Kᵢ | 12 nM | 36 nM |
Aqueous Solubility | 2.8 mg/mL | 1.2 mg/mL |
logP (Predicted) | 3.1 ± 0.2 | 3.3 ± 0.2 |
Metabolic Clearance | Moderate (t₁/₂: 2.3 h) | Rapid (t₁/₂: 1.1 h) |
Strategic modifications focus on the alkoxy chain and piperidine moiety to amplify spasmolytic activity. Replacing the diethylaminoethoxy group with bulkier tert-butyl variants increases calcium channel blockade (IC₅₀: 1.2 μM vs. 1.8 μM for parent compound) [1] [6]. Similarly, substituting the phenyl ring with para-alkoxy groups (e.g., -OCH₃ or -OC₂H₅) enhances P-glycoprotein inhibition, reducing chemotherapeutic efflux in resistant cancer cells [6].
Esterification at C-6 with acetyl or benzoyl groups improves metabolic stability. Acetylated derivatives show 40% higher AUC in rodent models due to reduced esterase cleavage [1]. Molecular docking reveals that hydrophobic extensions to the piperidine ring augment interactions with L-type calcium channels, corroborating structural optimization strategies [6].
Table 3: Bioactivity of Bietamiverine Structural Analogues
Modification Site | Structural Change | Biological Impact |
---|---|---|
Alkoxy Chain | Diethyl → tert-Butyl | Calcium channel IC₅₀: 1.2 μM (vs. 1.8 μM) |
Phenyl Ring | para-OCH₃ substitution | P-gp inhibition ↑ 50% |
C-6 Position | Acetylation | Metabolic stability ↑ 40% (AUC) |
Piperidine Nitrogen | Methylation | Muscarinic affinity ↓ 30% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7